1,3-Benzenediacetic acid dimethyl ester

Physical Chemistry Crystallization Purification

1,3-Benzenediacetic acid dimethyl ester (dimethyl 2,2'-(1,3-phenylene)diacetate, CAS 36076-19-4) is a C12H14O4 diester building block, characterized by a central benzene ring substituted at the 1,3-positions with two acetic acid methyl ester chains. It possesses a molecular weight of 222.237 g/mol, a predicted topological polar surface area (TPSA) of 52.6 Ų, and a calculated LogP of 1.1176, indicating its hydrophobic character and suitability for organic synthesis and materials chemistry applications.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
Cat. No. B8180336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenediacetic acid dimethyl ester
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC=C1)CC(=O)OC
InChIInChI=1S/C12H14O4/c1-15-11(13)7-9-4-3-5-10(6-9)8-12(14)16-2/h3-6H,7-8H2,1-2H3
InChIKeyFTJJIIHTEOUWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzenediacetic Acid Dimethyl Ester (CAS 36076-19-4): Technical Profile and Procurement Considerations


1,3-Benzenediacetic acid dimethyl ester (dimethyl 2,2'-(1,3-phenylene)diacetate, CAS 36076-19-4) is a C12H14O4 diester building block, characterized by a central benzene ring substituted at the 1,3-positions with two acetic acid methyl ester chains . It possesses a molecular weight of 222.237 g/mol, a predicted topological polar surface area (TPSA) of 52.6 Ų, and a calculated LogP of 1.1176, indicating its hydrophobic character and suitability for organic synthesis and materials chemistry applications [1]. This compound is primarily utilized as a precursor to the corresponding diacid, 1,3-phenylenediacetic acid, and as a flexible linker in the construction of coordination polymers and metal-organic frameworks (MOFs), where its methylene spacers offer conformational degrees of freedom not present in more rigid aromatic dicarboxylates [2][3].

Why 1,3-Benzenediacetic Acid Dimethyl Ester Cannot Be Replaced by Its Ortho or Para Isomers in Critical Applications


The 1,2- (ortho), 1,3- (meta), and 1,4- (para) isomers of benzenediacetic acid dimethyl ester are not functionally interchangeable due to their profound differences in geometry and molecular architecture. While they share identical molecular weight and formula (C12H14O4) [1], the position of the ester-bearing methylene arms on the central phenyl ring dictates the vector of the molecule's coordinating groups. This positional isomerism translates into distinct physical properties, such as the para isomer's crystalline nature with a melting point of 51.5 °C, and, more critically, drives the formation of topologically divergent supramolecular assemblies and coordination networks. For applications in crystal engineering, metal-organic frameworks (MOFs), or any process sensitive to molecular shape and binding geometry, substituting one isomer for another will lead to an entirely different material with altered structure, stability, and function, rendering the procurement of the correct isomeric form non-negotiable [2].

Quantitative Comparative Evidence for 1,3-Benzenediacetic Acid Dimethyl Ester vs. Para and Ortho Analogs


Physical Property Differentiation: Melting Point Comparison of Isomeric Dimethyl Esters

A key physical differentiator for the meta-isomer (1,3-) is its lower melting point relative to its para counterpart. While a precise experimental melting point for the 1,3-isomer is not widely reported, it is described as a high-purity compound supplied for R&D, implying it is likely an oil or low-melting solid at room temperature. In stark contrast, the para-isomer (1,4-benzenediacetic acid dimethyl ester, CAS 36076-25-2) is a well-characterized crystalline solid with a documented melting point of 51.5 °C . This fundamental difference in physical state at ambient conditions has direct implications for handling, purification, and formulation, establishing the meta-isomer as a distinct entity rather than a generic alternative.

Physical Chemistry Crystallization Purification

Crystal Engineering Outcome: Topological Divergence in Cd(II) Coordination Polymers Driven by Isomer Geometry

The impact of isomeric geometry is dramatically illustrated in the synthesis of mixed-ligand Cd(II) coordination polymers with 1,4-bis(imidazol-1-ylmethyl)benzene (bix). When the 1,3-phenylenediacetate (meta) ligand is employed, it directs the formation of a (3,4)-connected V2O5-type two-dimensional (2D) network. In direct contrast, the use of the 1,4-phenylenediacetate (para) ligand under identical synthetic conditions yields a 5-fold interpenetrating dia framework, a three-dimensional (3D) architecture of significantly higher complexity [1]. This demonstrates that the 1,3-isomer is not a simple substitute but an architecturally distinct building block that produces a fundamentally different supramolecular topology.

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Structural Differentiation: Framework Dimensionality in Pb(II) Coordination Polymers

A systematic study of Pb(II) coordination polymers with isomeric phenylenediacetic acids (H2pda) reveals that the ligand's geometry dictates the resulting framework's dimensionality. The 1,3-pda ligand directs the formation of [Pb(1,3-pda)]n·nH2O (CP 2), which crystallizes in an orthorhombic system with a chiral space group (P212121) and features a 4-connected sra (42.63.8) topology. In contrast, the 1,2-pda (ortho) ligand yields [Pb(1,2-pda)(H2O)]n (CP 1), a two-dimensional (2D) 4-connected sql (44.62) network [1]. This data confirms that the 1,3-isomer is uniquely required to access the chiral 3D framework, a structure not formed by its ortho counterpart.

Solid-State Chemistry Coordination Polymer Lead(II) Complexes

Topological Control: Isomer-Specific Networks in Zn(II)/Cd(II) Coordination Polymers with Flexible Co-Ligands

The influence of isomer choice is further validated in a series of Zn(II)/Cd(II) coordination polymers with phenylenediacetate (pda) isomers and flexible bis(imidazole) co-ligands. In this system, the 1,3-pda ligand in complex [Zn(μ3-mpda)(μ-bpa)]n (2) results in a 3D coordination polymer exhibiting pcu topology with a point symbol of (412.63). This is a more complex, higher-dimensional structure compared to the 2D sql topology (point symbol 44.62) observed for the 1,2-pda and 1,4-pda analogues in the same study [1]. This demonstrates that the 1,3-isomer can promote the formation of a unique 3D pcu network, underscoring its value in the rational design of functional porous materials.

Crystal Engineering Zinc Complexes Cadmium Complexes

High-Value Application Scenarios for 1,3-Benzenediacetic Acid Dimethyl Ester Based on Evidence


Synthesis of a Chiral 3D Lead(II) Coordination Polymer

1,3-Benzenediacetic acid dimethyl ester is the requisite precursor for the diacid ligand 1,3-phenylenediacetic acid. This diacid is essential for synthesizing the chiral three-dimensional coordination polymer [Pb(1,3-pda)]n·nH2O, which features a unique sra topology (point symbol 42.63.8) [1]. This application is exclusive to the 1,3-isomer; the ortho- and para-isomers yield materials with different, non-chiral topologies of lower dimensionality under comparable conditions [1]. This scenario is highly relevant for research groups focused on the crystal engineering of chiral frameworks for potential applications in enantioselective separation or asymmetric catalysis.

Construction of 3D Zn(II) Coordination Polymers with pcu Topology

In the field of metal-organic frameworks (MOFs), 1,3-benzenediacetic acid dimethyl ester is an essential building block for accessing the diacid that directs the formation of 3D Zn(II) coordination polymers with pcu topology (point symbol 412.63). As demonstrated by Wu et al. [1], this specific 3D architecture is formed when the 1,3-isomer is used, while the ortho- and para-isomers direct the formation of 2D sql nets [1]. This makes the 1,3-isomer the only viable choice for researchers seeking to build functional materials with the pcu network, a common and highly desirable topology for gas storage and separation applications.

Synthesis of 2D V2O5-type Cd(II) Coordination Networks

For the rational synthesis of two-dimensional coordination networks with a specific V2O5-type topology (point symbol (42·6)(42·63·8)), the 1,3-isomer is the required building block. A direct comparative study showed that while the 1,3-pda ligand leads to this 2D network, the 1,4-pda ligand directs the formation of a completely different 3D 5-fold interpenetrating dia framework under the same conditions [1]. This evidence confirms that procurement of the 1,3-isomer is mandatory for accessing this specific 2D layered material, which may be of interest for its potential electronic or intercalation properties.

Luminescent Lanthanide MOFs for Photonic Devices

1,3-Benzenediacetic acid dimethyl ester is the key precursor to the diacid linker used in a novel family of isostructural 3D lanthanide coordination polymers with the general formula [Ln2(PDA)3(DMF)2] [1]. The flexible 1,3-phenylenediacetate linker acts as a light-harvesting antenna, sensitizing lanthanide ions like Eu(III) and Tb(III) to produce bright, tunable luminescence [1]. This property makes these materials promising candidates for photoluminescent devices and sensors. The specific geometry of the 1,3-isomer is critical for forming this 3D network, and substituting it with an ortho- or para-isomer would likely result in a different, non-isostructural material with altered luminescence performance.

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